METHYL 2-(2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDO)BENZOATE
Overview
Description
Methyl 2-{[N-(4-fluorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate is a complex organic compound that features a benzene ring substituted with a methyl ester group and a fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDO)BENZOATE typically involves multiple steps:
Formation of the Glycyl Intermediate: The initial step involves the reaction of glycine with methylsulfonyl chloride to form N-(methylsulfonyl)glycine.
Benzylation: The N-(methylsulfonyl)glycine is then reacted with 4-fluorobenzyl chloride to introduce the 4-fluorobenzyl group.
Esterification: The final step involves the esterification of the resulting compound with methyl 2-aminobenzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[N-(4-fluorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-{[N-(4-fluorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of METHYL 2-(2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDO)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group may enhance its binding affinity to specific proteins, while the methylsulfonyl group can influence its solubility and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluorobenzoate: Similar in structure but lacks the glycyl and methylsulfonyl groups.
Methyl 4-[(2-fluorobenzoyl)amino]benzoate: Contains a similar benzoyl group but differs in the position and nature of substituents.
Uniqueness
Methyl 2-{[N-(4-fluorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate is unique due to the combination of its fluorobenzyl, glycyl, and methylsulfonyl groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-[[2-[(4-fluorophenyl)methyl-methylsulfonylamino]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-26-18(23)15-5-3-4-6-16(15)20-17(22)12-21(27(2,24)25)11-13-7-9-14(19)10-8-13/h3-10H,11-12H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYHXTOSNNZBHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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